(+/-)-Epoxytricarballylic acid monopotassium salt
Overview
Description
(+/-)-Epoxytricarballylic acid monopotassium salt, also known as aconitic acid oxide potassium salt, is a chemical compound with the molecular formula C6H5KO7·H2O. It is a monopotassium salt of epoxytricarballylic acid, which is a derivative of tricarballylic acid. This compound is known for its unique structure, which includes an epoxide ring, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Epoxytricarballylic acid monopotassium salt typically involves the epoxidation of tricarballylic acid. This process can be achieved through the reaction of tricarballylic acid with an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization to obtain the monopotassium salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
(+/-)-Epoxytricarballylic acid monopotassium salt undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, where nucleophiles such as amines or thiols attack the ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions to facilitate the ring-opening reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
(+/-)-Epoxytricarballylic acid monopotassium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of epoxide ring-opening reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific enzymes.
Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain industrial processes .
Mechanism of Action
The mechanism of action of (+/-)-Epoxytricarballylic acid monopotassium salt involves its interaction with molecular targets such as enzymes and proteins. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Tricarballylic acid: The parent compound without the epoxide ring.
Aconitic acid: A related compound with a similar tricarboxylic structure but without the epoxide ring.
Epoxysuccinic acid: Another epoxide-containing compound with a simpler structure.
Uniqueness
(+/-)-Epoxytricarballylic acid monopotassium salt is unique due to its epoxide ring, which imparts distinct reactivity compared to its non-epoxide counterparts. This unique structure allows it to participate in specific chemical reactions that are not possible with similar compounds lacking the epoxide ring .
Properties
IUPAC Name |
potassium;3-carboxy-2-(carboxymethyl)oxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O7.K/c7-2(8)1-6(5(11)12)3(13-6)4(9)10;/h3H,1H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTLPBOOVFHIGW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C1(C(O1)C(=O)O)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635726 | |
Record name | Potassium 3,4-anhydro-3-carboxylato-2-deoxypentaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303189-51-7 | |
Record name | Potassium 3,4-anhydro-3-carboxylato-2-deoxypentaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-Epoxytricarballylic acid monopotassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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